(2Z)-2-{[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique combination of pyrazole, thiazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the benzyl group through nucleophilic substitution. The thiazole ring is then formed through cyclization reactions involving thiourea and appropriate halogenated intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-{[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE
- 2-{[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE
Uniqueness: The presence of both chlorine and fluorine atoms in the benzyl group of 2-{[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-PHENETHYL-1,3-THIAZOLAN-4-ONE distinguishes it from similar compounds. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C21H17Cl2FN4OS |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]imino-3-(2-phenylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17Cl2FN4OS/c22-16-7-4-8-18(24)15(16)11-27-12-17(23)20(26-27)25-21-28(19(29)13-30-21)10-9-14-5-2-1-3-6-14/h1-8,12H,9-11,13H2 |
InChI Key |
MUPREQQAJSIXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=NN(C=C2Cl)CC3=C(C=CC=C3Cl)F)S1)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.